molecular formula C7H16N2S B14681730 N,N-diethylethanamine; thiocyanic acid CAS No. 32061-78-2

N,N-diethylethanamine; thiocyanic acid

Cat. No.: B14681730
CAS No.: 32061-78-2
M. Wt: 160.28 g/mol
InChI Key: QLHCYPWYDGVVPA-UHFFFAOYSA-N
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Description

N,N-diethylethanamine; thiocyanic acid is a compound formed by the combination of N,N-diethylethanamine and thiocyanic acid in a 1:1 ratio. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethylethanamine; thiocyanic acid typically involves the reaction of N,N-diethylethanamine with thiocyanic acid under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-diethylethanamine; thiocyanic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various amines, thiocyanates, and substituted derivatives of N,N-diethylethanamine .

Scientific Research Applications

N,N-diethylethanamine; thiocyanic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which N,N-diethylethanamine; thiocyanic acid exerts its effects involves the interaction of its functional groups with molecular targets. The thiocyanate group can act as a nucleophile, participating in various chemical reactions, while the N,N-diethylethanamine moiety can interact with biological molecules through hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-diethylethanamine; thiocyanic acid include:

    Triethylamine: A tertiary amine with similar chemical properties but without the thiocyanate group.

    Diethylamine: A secondary amine with two ethyl groups attached to the nitrogen atom.

    Thiocyanic acid: The parent compound of the thiocyanate group

Uniqueness

This compound is unique due to the presence of both the N,N-diethylethanamine and thiocyanate groups in a single molecule. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

CAS No.

32061-78-2

Molecular Formula

C7H16N2S

Molecular Weight

160.28 g/mol

IUPAC Name

N,N-diethylethanamine;thiocyanic acid

InChI

InChI=1S/C6H15N.CHNS/c1-4-7(5-2)6-3;2-1-3/h4-6H2,1-3H3;3H

InChI Key

QLHCYPWYDGVVPA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C(#N)S

Origin of Product

United States

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